Methyl 5-amino-3-ethylthiophene-2-carboxylate

Description

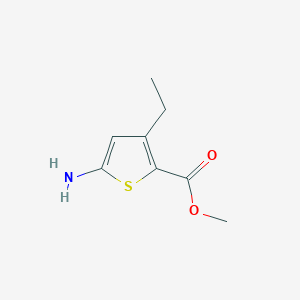

Methyl 5-amino-3-ethylthiophene-2-carboxylate (CAS: 2092228-14-1) is a thiophene derivative with the molecular formula C₈H₁₁NO₂S and a molecular weight of 185.24 g/mol. This compound features an amino group at position 5, an ethyl substituent at position 3, and a methyl ester at position 2 of the thiophene ring. It is primarily used as a research intermediate in pharmaceutical and agrochemical synthesis . Its structural uniqueness lies in the ethyl group, which influences steric and electronic properties compared to other analogs.

Properties

IUPAC Name |

methyl 5-amino-3-ethylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-3-5-4-6(9)12-7(5)8(10)11-2/h4H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLBPMKJIVVPRPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=C1)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-3-ethylthiophene-2-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide (NaOMe) in dry methanol (MeOH) under reflux conditions .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-3-ethylthiophene-2-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophene derivatives .

Scientific Research Applications

Methyl 5-amino-3-ethylthiophene-2-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Mechanism of Action

The mechanism of action of methyl 5-amino-3-ethylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological processes, such as enzyme inhibition or receptor binding. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Structural Variations and Substituent Effects

The following table summarizes key structural differences and molecular properties of related compounds:

Key Observations:

- Substituent Position: The amino group at position 5 (vs. position 2 in ) enhances nucleophilicity, making the compound reactive toward electrophilic substitution.

- Ester vs. Acetyl/Cyano Groups: The methyl ester in the target compound offers milder steric hindrance compared to acetyl or cyano groups in analogs like and , facilitating downstream functionalization.

- Ethyl vs. Methoxymethyl : The ethyl group in the target compound provides moderate lipophilicity, whereas methoxymethyl () increases polarity and aqueous solubility.

Reactivity Trends:

- Amino Group: The 5-amino group in the target compound is less sterically hindered than 2-amino analogs (e.g., ), allowing easier acylation or diazotization.

- Ester Hydrolysis : The methyl ester hydrolyzes slower than ethyl esters (e.g., ), offering stability in acidic conditions.

Biological Activity

Methyl 5-amino-3-ethylthiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its thiophene ring, which is known for its diverse biological activities. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may exert its effects through:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial for cellular processes.

- Receptor Binding : It may bind to certain receptors, modulating their activity and influencing signaling pathways involved in cell growth and proliferation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been tested against various bacterial strains, demonstrating notable effectiveness, particularly against Gram-positive bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies have shown its effectiveness against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer).

Table 2: Anti-Proliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | < 25 | Induction of apoptosis |

| MCF-7 | 26 - 50 | Cell cycle arrest at G2/M phase |

| PC-3 | >50 | Minimal activity observed |

The compound's mechanism involves inducing apoptosis and causing cell cycle arrest, which are critical pathways in cancer therapy.

Case Studies

- Study on HepG2 Cells : A recent study demonstrated that this compound significantly inhibited the proliferation of HepG2 cells with an IC50 value of less than 25 µM. The study concluded that the compound induces apoptosis through the intrinsic mitochondrial pathway, highlighting its potential as an anticancer agent .

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of this compound against a panel of bacteria. Results indicated strong activity against Gram-positive strains while showing limited effects on fungal strains, suggesting a selective antimicrobial profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.